molecular formula C9H13N3 B13116787 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine

Cat. No.: B13116787
M. Wt: 163.22 g/mol
InChI Key: GCLXMHLJVGXQHN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound is characterized by the presence of two methyl groups at the 5th and 6th positions of the benzimidazole ring, and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves the reaction of 2-amino-5,6-dimethylbenzimidazole with appropriate reagents under controlled conditions . Another method involves the reaction of diethyl oxalate with 2-amino-5,6-dimethylbenzimidazole in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the benzimidazole ring.

Scientific Research Applications

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5,6-dimethyl-2,3-dihydro-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H13N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4,9,11-12H,10H2,1-2H3

InChI Key

GCLXMHLJVGXQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(N2)N

Origin of Product

United States

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